6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
6-(Pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a triazolopyridinone derivative featuring a pyrrolidine sulfonamide moiety at position 6 of the bicyclic core. Its molecular formula is C₁₁H₁₃N₅O₃S, with a calculated molecular weight of 295.32 g/mol. The compound has been explored in diverse therapeutic areas, including:
- Antimalarial agents: As part of a virtual library targeting falcipain-2, triazolopyridinone sulfonamides demonstrated promising activity against Plasmodium falciparum .
- Sodium-glucose cotransporter-2 (SGLT-2) modulation: Replacement of a phenyl ring with the triazolopyridinone nucleus altered SGLT-2 inhibitory potency, highlighting the scaffold's versatility .
- Stearoyl-CoA desaturase (SCD) inhibition: Patented derivatives suggest utility in metabolic disorders .
The compound’s synthesis often employs microwave-assisted methods for efficient N-alkylation and sulfonamide formation, as seen in related triazolopyridinone derivatives .
Properties
IUPAC Name |
6-pyrrolidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c15-10-12-11-9-4-3-8(7-14(9)10)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSQLZDMTVUFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with suitable sulfonylating agents in the presence of a base such as triethylamine (Et3N) in tetrahydrofuran (THF) at room temperature . This reaction yields the desired triazolopyridine derivative with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaOMe, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues in Antimalarial Research
Triazolopyridinone sulfonamides with varying substituents were synthesized and tested against P. falciparum. Key examples include:
Key Observations :
- The thiomorpholino substituent (13i) exhibited the highest antimalarial potency (IC₅₀ = 2.24 µM), likely due to enhanced hydrogen bonding with falcipain-2 .
- Piperidin-1-yl (13f) and 4-methylpiperidin-1-yl (13h) groups showed moderate activity, suggesting steric and electronic factors influence binding .
- The target compound’s pyrrolidin-1-ylsulfonyl group may improve solubility compared to bulkier substituents, though its antimalarial activity remains unquantified in published data .
Physicochemical Properties
- Melting Points : Pyrrolidine sulfonamide derivatives (e.g., target compound) typically exhibit lower melting points than piperidine analogs, as seen in 13f (173–174°C) vs. 13i (154–155°C) .
Patent Landscape and Therapeutic Potential
- SCD Inhibitors : Pyrrolidine sulfonamide derivatives are patented for metabolic disorder treatment, though specific data for the target compound is undisclosed .
- 5-HT1A Ligands : Structural analogs like trazodone highlight the scaffold’s CNS applications, though the target compound’s receptor affinity is unexplored .
Biological Activity
6-(Pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex organic compound belonging to the triazolopyridine class. Its unique structural features, including a sulfonamide group and a pyrrolidine ring, suggest significant potential for various biological activities. This article reviews the compound's biological properties, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄O₃S, with a molecular weight of 310.37 g/mol. The compound's structure features:
- A triazole ring fused to a pyridine ring .
- A pyrrolidine ring linked through a sulfonyl group .
These structural components contribute to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of triazolopyridines, including this compound, exhibit antimicrobial properties . These compounds have been shown to inhibit various bacterial strains and fungi, making them potential candidates for developing new antibiotics.
Anticancer Properties
The compound has shown promise in cancer research. Studies suggest that it may inhibit pathways related to cancer cell proliferation. For instance:
- In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.
- It may act as an inhibitor of specific enzymes involved in tumor growth.
Anti-inflammatory Effects
The triazolopyridine class is known for its anti-inflammatory properties. The sulfonamide moiety in this compound could modulate inflammatory pathways effectively.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the triazole core via cyclization reactions.
- Introduction of the pyrrolidine sulfonamide group through nucleophilic substitution reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and related compounds:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 2-Methyl-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | Piperidine instead of pyrrolidine | Antimicrobial | Methyl substitution on the pyridine ring |
| 5-(Piperidin-1-yl)triazolo[4,3-a]pyridine | Lacks sulfonamide group | Anticancer | No sulfonamide functionality |
| 7-(Pyrrolidin-1-yl)triazolo[4,3-a]pyridine | Similar triazole-pyridine structure | Anti-inflammatory | Different position of pyrrolidine attachment |
This comparison highlights the unique attributes of this compound that may enhance its solubility and bioactivity against specific targets.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of this compound:
- Antimalarial Activity : In silico studies identified it as a potential inhibitor of falcipain-2 in Plasmodium falciparum. In vitro evaluations showed promising results with an IC50 in the micromolar range.
- Enzyme Inhibition : Compounds within this class have been evaluated for their ability to inhibit various enzymes involved in disease processes. The interactions with biological targets suggest a multifaceted mechanism of action that warrants further investigation.
Q & A
Q. Advanced Research Focus
- Docking studies : Employ AutoDock Vina with crystal structures of kinase targets (e.g., PDB entries) to model the triazolopyridine core’s orientation. The sulfonyl-pyrrolidine group may occupy hydrophobic pockets, as seen in pyrazolo[4,3-c]pyridin-4(5H)-one analogs .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds (e.g., between triazole N3 and kinase backbone NH) .
- QSAR modeling : Corlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide SAR for potency improvements .
How can researchers systematically analyze byproduct formation during synthesis, and what mitigation strategies are recommended?
Q. Methodological Focus
- HPLC-MS monitoring : Track reaction intermediates in real-time to identify side products (e.g., desulfonylated triazolo-pyridines or dimerized species) .
- Recrystallization optimization : Use mixed solvents (e.g., methanol/ethyl acetate) to remove polar impurities. Evidence shows >95% purity achievable via stepwise crystallization .
- Temperature control : Lower reflux temperatures (e.g., 60°C vs. 100°C) may reduce decomposition of heat-sensitive intermediates .
What are the challenges in establishing a robust analytical framework for quantifying the compound in biological matrices?
Q. Advanced Research Focus
- Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C-triazolopyridine) to normalize LC-MS/MS signals in plasma or tissue homogenates .
- Detection limits : Optimize SPE extraction protocols (C18 columns) to achieve LOQs <10 ng/mL, critical for pharmacokinetic studies.
- Metabolite interference : Perform HRMS-based metabolite profiling to distinguish parent compound from hydroxylated or glucuronidated derivatives .
How can structural modifications enhance the compound’s solubility without compromising target binding?
Q. Advanced Research Focus
- Pyrrolidine substitution : Introduce polar groups (e.g., hydroxyl or amine) at the pyrrolidine ring to improve aqueous solubility while maintaining sulfonamide-mediated kinase interactions .
- Prodrug approaches : Synthesize phosphate esters of the triazolopyridine scaffold, which hydrolyze in vivo to release the active compound .
- Co-crystallization studies : Use X-ray data to identify non-critical regions for functionalization (e.g., C6-position) with PEG chains or zwitterionic moieties .
What methodologies are recommended for assessing the compound’s photostability and oxidative degradation pathways?
Q. Methodological Focus
- Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines) and analyze degradation products via LC-PDA/HRMS. Sulfonamides are prone to radical-mediated oxidation .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor purity shifts; silica gel desiccants may prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
